

Application Notes: Williamson Ether Synthesis with 4-Bromo-2-nitrophenol

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Compound of Interest

Compound Name: 4-Bromo-2-nitrophenol

Cat. No.: B183274

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Introduction

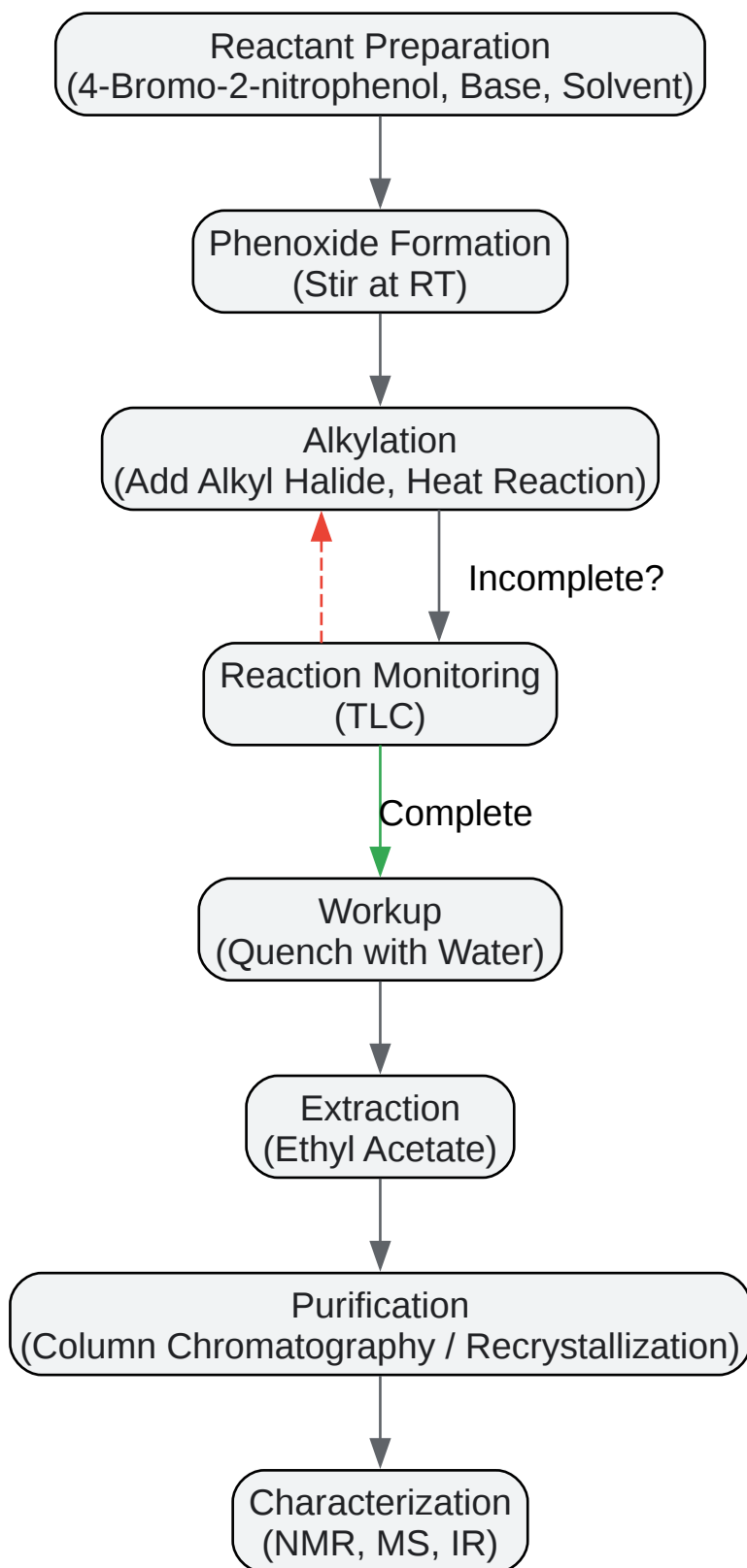
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers, a functional group prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] This method typically involves the SN2 reaction between a deprotonated alcohol (an alkoxide) and an organohalide.[1][3] **4-Bromo-2-nitrophenol** is a highly valuable and versatile starting material in medicinal chemistry and drug development.[4] Its structure contains three key functional groups: a phenolic hydroxyl group, a nitro group, and a bromine atom, each providing a handle for selective chemical modification.[4]

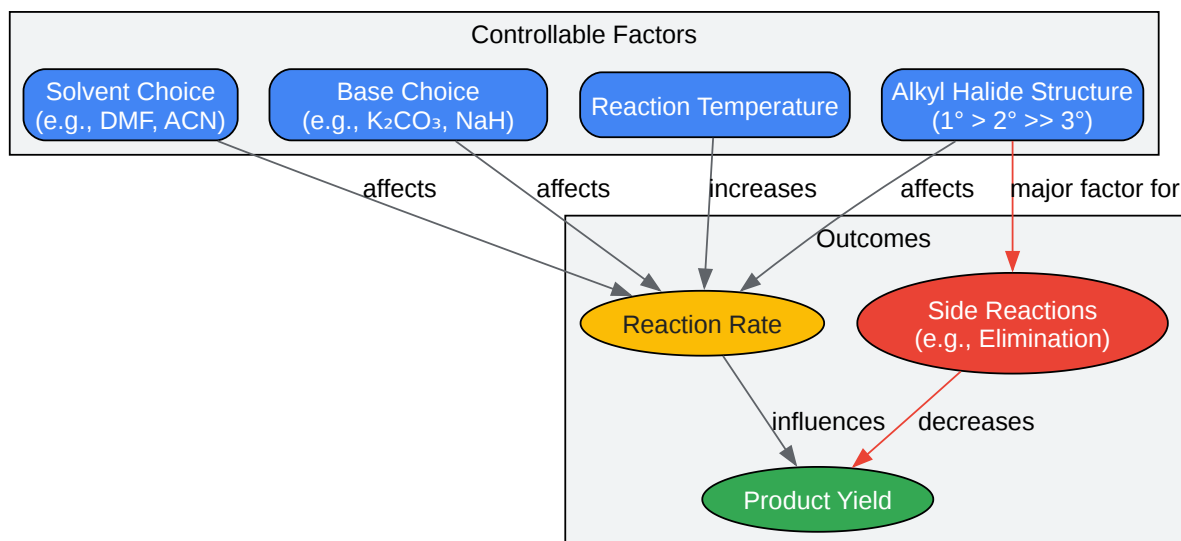
The acidic proton of the hydroxyl group can be easily removed to form a potent phenoxide nucleophile, making it an excellent substrate for O-alkylation via the Williamson ether synthesis.[4] The resulting aryl ethers are important scaffolds in drug discovery. The electron-withdrawing nitro group enhances the acidity of the phenolic proton, facilitating its deprotonation. The bromine atom serves as a crucial site for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling), allowing for the late-stage functionalization and diversification of complex molecules.[4][5]

These application notes provide a detailed protocol for the Williamson ether synthesis using **4-bromo-2-nitrophenol**, targeting researchers, scientists, and professionals in drug development.

Reaction Scheme and Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.^[2] First, a base is used to deprotonate the phenolic hydroxyl group of **4-bromo-2-nitrophenol**, forming a nucleophilic phenoxide ion. This phenoxide then attacks the primary alkyl halide in a concerted, single-step mechanism, displacing the halide leaving group to form the ether product.^{[2][6]}





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